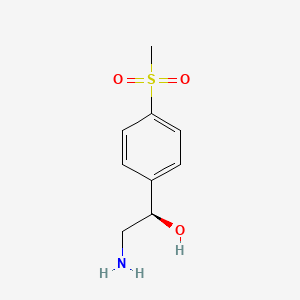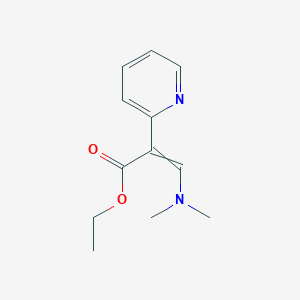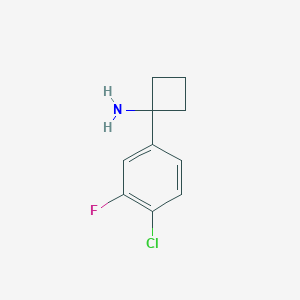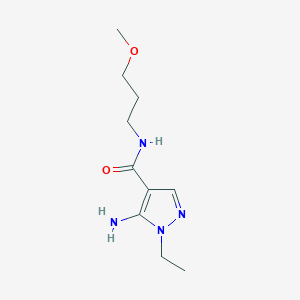
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a phenyl derivative.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Amino Group Addition:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction of the methanesulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of alkyl or acyl groups on the phenyl ring.
科学研究应用
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in covalent bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(1S)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: The enantiomer of the compound, differing in its chiral configuration.
2-Amino-1-(4-methanesulfonylphenyl)ethanol: Lacks the chiral center, making it a racemic mixture.
4-Methanesulfonylphenylalanine: Contains a similar methanesulfonylphenyl group but differs in the amino acid backbone.
Uniqueness
- The (1R)-enantiomer exhibits specific stereochemical properties that can lead to unique biological activities and interactions compared to its (1S)-counterpart or racemic mixtures.
- The presence of both amino and methanesulfonyl groups provides a versatile platform for chemical modifications and functionalization.
属性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC 名称 |
(1R)-2-amino-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI 键 |
PJIINHIXSQPBBO-VIFPVBQESA-N |
手性 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](CN)O |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737547.png)
![(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737549.png)


![N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11737564.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)

![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737595.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737603.png)
![3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11737607.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)
